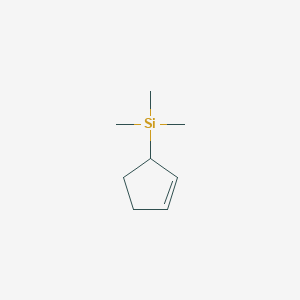

3-(三甲基硅基)环戊烯

描述

Synthesis Analysis

The synthesis of 3-(Trimethylsilyl)cyclopentene and related compounds involves several methods. One approach involves using 3-trimethylsilylallyl alcohol to prepare various 3-trimethylsilyl-4-en-1-one types of compounds, which can be efficiently converted into 3-cyclopenten-1-ols or dienone types of compounds (Kuwajima, Tanaka, & Atsumi, 1979). Another method includes the electrochemical Birch reduction or chloride substitution processes to prepare 3-(Trimethylsilyl)-1,4-cyclohexadiene, showcasing the versatility in the synthesis of similar compounds (Simonneau & Oestreich, 2016).

Molecular Structure Analysis

Quantum chemical studies provide insights into the molecular structure and reaction mechanisms of 3-(Trimethylsilyl)cyclopentene compounds. For instance, the reaction of 3-(trimethylsilyl)cyclohexa-1,4-diene with tris(pentafluorophenyl)borane was investigated using the M06-2X DFT method, revealing the Lewis acid's likely abstraction of a hydrogen atom from the compound (Sakata & Fujimoto, 2015).

Chemical Reactions and Properties

Various chemical reactions and properties of 3-(Trimethylsilyl)cyclopentene derivatives have been explored. For example, the synthesis and thermolysis of 3-substituted 3-trimethylsilylcyclopropenes reveal their acid sensitivity and thermal stability, offering insights into their reactivity and potential rearrangement pathways (Arrowood & Kass, 1999).

Physical Properties Analysis

The physical properties, such as solubility and purification methods of these compounds, are crucial for their practical application. For 3-(Trimethylsilyl)-1,4-cyclohexadiene, it is a colorless liquid with a boiling point of 65 °C at 27 mbar, soluble in most organic solvents, and can be purified by fractional distillation or flash column chromatography (Simonneau & Oestreich, 2016).

Chemical Properties Analysis

The study of the chemical properties, including reactivity and stability, of 3-(Trimethylsilyl)cyclopentene derivatives, has been a subject of interest. The striking stability of silicon(II) bis(trimethylsilyl)amide and its facile Si-Me bond cleavage without a transition metal catalyst exemplifies the diverse reactivity and chemical properties of compounds within this class (Sen et al., 2011).

科学研究应用

2-取代3-三甲基硅基-4-烯-1-酮体系的制备和反应:可从3-三甲基硅基烯丙醇衍生的3-三甲基硅基-4-烯-1-酮类化合物可转化为类似3-环戊-1-醇或二烯酮类化合物的环化产物 (Kuwajima, Tanaka, & Atsumi, 1979)。

(三甲基硅基)环戊烯环化的范围和立体化学过程:该研究开发了一种特异的[3 + 2]环化方法,用于制备高度取代的5-成员环碳环,涉及(三甲基硅基)烯烃与电子亏缺的烯烃和炔烃的反应 (Danheiser, Carini, Fink, & Basak, 1983)。

取代硅(II)双(三甲基硅基)胺的显著稳定性及在无过渡金属催化剂下易发生Si-Me键断裂:该研究合成了一种高度稳定的硅(II)双(三甲基硅基)胺,可与一种戊基膦炔发生Si-Me键断裂,形成由C、N、Si和P元素组成的新颖的五元环硅烯 (Sen et al., 2011)。

一些烯基双(三甲基硅基)环己烯的形成和三氟乙酰解的立体化学方面:该研究调查了某些烯基双(三甲基硅基)环己烯的形成和三氟乙酰解中涉及的立体化学 (Wickham & Kitching, 1983)。

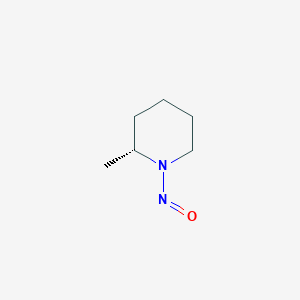

光学活性环烯基硅烷:该研究涉及通过钯催化的不对称氢硅化反应制备光学活性环烯基硅烷,包括3-(三甲基硅基)环戊烯 (Hayashi, Kabeta, Yamamoto, Tamao, & Kumada, 1983)。

同分异构的三甲基硅基环己烯和三甲基硅基环戊烯的氢硼化-氧化:该研究考察了在不同条件下对同分异构的三甲基硅基取代环己烯和环戊烯进行氢硼化和氧化 (Jesus, Rosario, & Larson, 1977)。

3-三甲基硅基-1,4-环己二烯:这种化合物在有机化学中被用作环己醇合成的构建块,烯基化试剂,以及硅烷转移试剂 (Simonneau & Oestreich, 2016)。

安全和危害

未来方向

The future directions of research involving 3-(Trimethylsilyl)cyclopentene could involve its use in the synthesis of more complex molecules. For instance, a paper discusses the bottom-up modular construction of chemically and structurally well-defined oligo (arylfuran)s by de novo synthesis of α,β’-bifuran monomers and subsequent coupling reaction . Another paper discusses the generation of axially chiral fluoroallenes through a copper-catalyzed enantioselective β-fluoride elimination .

属性

IUPAC Name |

cyclopent-2-en-1-yl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16Si/c1-9(2,3)8-6-4-5-7-8/h4,6,8H,5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNHNKPHOTZMXPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

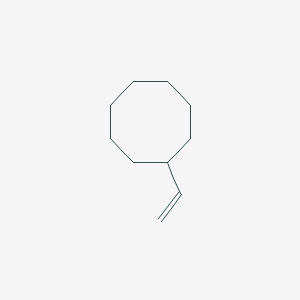

Canonical SMILES |

C[Si](C)(C)C1CCC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375374 | |

| Record name | 3-(TRIMETHYLSILYL)CYCLOPENTENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trimethylsilyl)cyclopentene | |

CAS RN |

14579-08-9 | |

| Record name | 3-(TRIMETHYLSILYL)CYCLOPENTENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

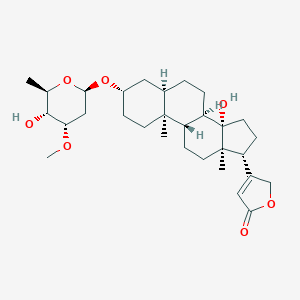

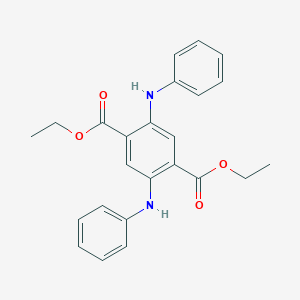

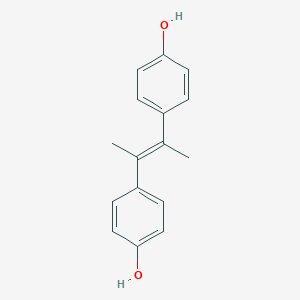

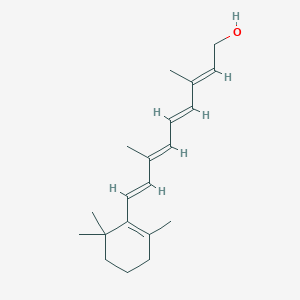

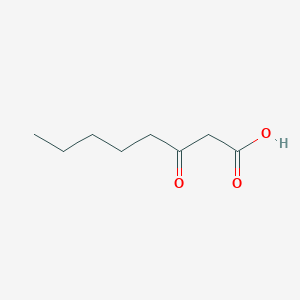

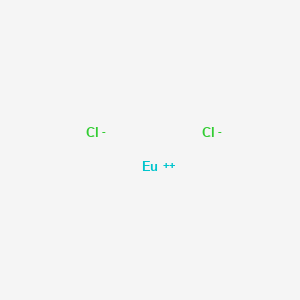

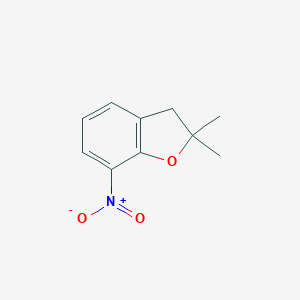

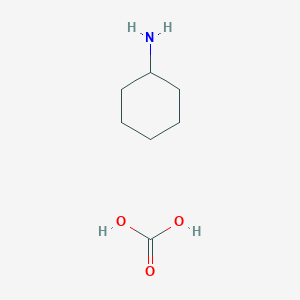

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。